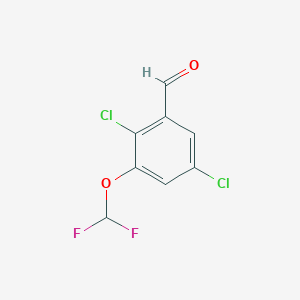

2,5-Dichloro-3-(difluoromethoxy)benzaldehyde

Description

Properties

IUPAC Name |

2,5-dichloro-3-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(10)6(2-5)14-8(11)12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACIFUOODCHQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)benzaldehyde is an aromatic aldehyde characterized by the presence of two chlorine atoms and a difluoromethoxy group. This unique structural configuration contributes to its distinct chemical reactivity and potential biological activities, particularly in medicinal chemistry and organic synthesis. The compound has garnered attention for its possible therapeutic applications, including its interactions with various biological targets.

The molecular formula of this compound is CHClFO. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 236.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound may exhibit significant biological activity through various mechanisms. The presence of electronegative fluorine and chlorine atoms enhances its binding affinity to biological macromolecules, potentially influencing enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition

The compound's unique substituents may enhance its potential as an enzyme inhibitor. Research on related compounds has shown that modifications in the aromatic ring can significantly alter enzyme activity. For example, the incorporation of difluoromethoxy groups has been linked to increased potency in inhibiting specific enzymes involved in metabolic pathways .

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

- Antifungal Activity : Similar compounds have been evaluated for antifungal properties, showing notable effectiveness against various fungal strains. These findings suggest that this compound may warrant further investigation in antifungal drug development .

- Antimalarial Properties : Analogous pyrazole derivatives have exhibited significant antimalarial activity in vitro against chloroquine-resistant strains of Plasmodium falciparum. The structural modifications in these compounds highlight the importance of substituent positioning on biological efficacy .

The mechanism of action for this compound involves interactions with specific molecular targets that modulate biochemical pathways. The difluoromethoxy group is believed to play a crucial role in enhancing the compound's reactivity and selectivity towards these targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electron-Withdrawing Effects : Chlorine and -OCHF₂ groups in the target compound reduce electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to methoxy-containing analogs .

- Biological Interactions : The target’s chlorine atoms may enhance binding to hydrophobic enzyme pockets, while -OCHF₂ could mimic metabolically stable bioisosteres (e.g., replacing -OCH₃ in drugs) .

- Synthetic Challenges: Introducing -OCHF₂ at position 3 may require careful optimization to avoid side reactions, as seen in ’s use of K₂CO₃ to deprotonate phenolic intermediates .

Preparation Methods

Difluoromethoxylation of Hydroxylated Benzaldehydes

A patented synthesis method for related compounds such as 3-hydroxyl-4-difluoromethoxybenzaldehyde uses 3,4-dihydroxybenzaldehyde as starting material. The difluoromethylation reagent is solid sodium chlorodifluoroacetate, which reacts in the presence of alkali to selectively introduce the difluoromethoxy group:

- Reaction conditions: Molar ratio of 3,4-dihydroxybenzaldehyde : alkali : sodium chlorodifluoroacetate = 1 : 0.5-1 : 1.5-2.

- Temperature: 60–120°C.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), water, or their mixtures.

- Outcome: High yield of the difluoromethoxylated benzaldehyde intermediate, which can be further functionalized.

This method provides a robust route to introduce the difluoromethoxy group onto aromatic rings bearing hydroxyl substituents.

Chlorination and Functional Group Manipulation

For the preparation of 2,5-dichloro derivatives, chlorination is performed on appropriately substituted aromatic intermediates. For example, 2,5-dichloro-4,6-dimethylnicotinonitrile derivatives have been synthesized via chlorination followed by nitrile and amide transformations under controlled conditions.

Although direct chlorination methods for this compound are less explicitly detailed, analogous aromatic chlorination protocols typically use reagents such as sulfuryl chloride or N-chlorosuccinimide under mild conditions to achieve regioselective dichlorination.

Detailed Research Findings on Synthetic Route to Difluoromethoxybenzaldehyde Derivatives

A detailed study related to Roflumilast impurities provides a multi-step synthetic route for difluoromethoxybenzaldehyde derivatives, which are structurally close to this compound:

This route highlights the use of difluoromethoxy functionalization early in the synthesis, followed by oxidation and chlorination steps to prepare intermediates structurally related to this compound.

Reaction Conditions and Optimization

- Temperature Control: Most steps require precise temperature control, typically between 0°C and 120°C, to ensure selectivity and prevent side reactions.

- Solvent Choice: Polar aprotic solvents like DMF and DMSO are preferred for difluoromethylation and coupling reactions due to their ability to stabilize reactive intermediates.

- Reagent Stoichiometry: Careful molar ratios of difluoromethylation reagents and bases are crucial for high yields.

- Purification: Column chromatography and crystallization are employed to isolate pure products, especially after difluoromethoxylation and acylation steps.

Summary Table of Preparation Parameters

Q & A

Q. What are common synthetic routes for 2,5-dichloro-3-(difluoromethoxy)benzaldehyde, and how can purity be optimized?

- Methodological Answer : A typical route involves condensation of substituted benzaldehydes with chlorodifluoromethane under basic conditions. For example, a benzaldehyde derivative can react with chlorodifluoromethane (ClCF₂H) in the presence of NaOH and benzyltrimethylammonium chloride (BTMA) as a phase-transfer catalyst in a dioxane/water solvent system. Refluxing for 4–6 hours followed by solvent evaporation and recrystallization yields the product . Purity optimization requires gradient elution chromatography (e.g., ethyl acetate/petroleum ether) and validation via HPLC (>95% purity) .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic aldehyde proton signals (δ ~10.5 ppm) and difluoromethoxy splitting patterns (e.g., δ 7.42–7.76 ppm for aromatic protons) .

- GC-MS : Confirm molecular ion peaks (exact mass: 227.046 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve crystal structure parameters (e.g., unit cell dimensions, space group) if single crystals are obtained .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The aldehyde group is prone to oxidation. Store under inert atmosphere (N₂/Ar) at 0–6°C in amber vials to prevent photodegradation. Monitor stability via periodic FT-IR to detect carbonyl oxidation (shift from ~1700 cm⁻¹ to ~1680 cm⁻¹ for carboxylic acids) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) to model transition states and Gibbs free energy profiles. For example:

- Exchange-correlation : Becke’s 3-parameter functional (exact exchange + gradient corrections) to predict thermochemical accuracy (error <2.4 kcal/mol) .

- Electron correlation : Apply the Lee-Yang-Parr (LYP) correlation functional to refine reaction barriers for difluoromethoxy group introduction .

Computational results can guide solvent selection (e.g., dielectric constant of dioxane vs. DMF) and catalyst loading .

Q. How do researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer : Cross-validate using:

- Multi-technique analysis : Compare NMR (δ values), HRMS (exact mass), and IR (functional group fingerprints) against computational predictions .

- Isotopic labeling : Use deuterated analogs (e.g., 3,5-Difluorobenzoic-d₃ acid) to confirm peak assignments .

Tabulate reference

| Technique | Key Peaks/Values | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.54 (s, 1H, CHO) | |

| GC-MS | m/z 227.046 (M⁺) |

Q. What catalytic systems enhance the selectivity of benzaldehyde derivatives in oxidation reactions?

- Methodological Answer : Ce-based metal-organic frameworks (Ce-MOFs) show high selectivity for epoxidation over aldehyde formation. For example:

- Reaction : Styrene → Styrene oxide (80% selectivity) vs. benzaldehyde (20%) using Ce-MOFs under mild conditions .

- Mechanistic insight : Ce³⁺/Ce⁴⁺ redox cycles promote oxygen transfer, minimizing over-oxidation of the aldehyde group .

Q. How can mechanistic studies improve the synthesis of difluoromethoxy-containing analogs?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to probe the rate-determining step (e.g., SN2 vs. radical pathways for ClCF₂H insertion). For instance:

- Isotope labeling : Replace CH₃CN with CD₃CN to study solvent effects on reaction kinetics .

- Electron-withdrawing groups : Meta-substituents (e.g., -Cl) accelerate difluoromethoxy introduction by stabilizing transition states .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Discrepancies may arise from solvent polarity or leaving group effects. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.